Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
Description
Historical Evolution of 1,2,3-Thiadiazole Research
The study of 1,2,3-thiadiazoles traces back to the mid-20th century, with foundational work by Hurd and Mori establishing cyclization methods using thionyl chloride (SOCl₂) to synthesize these heterocycles. Early research focused on their unique electronic structure, characterized by a five-membered ring containing one sulfur and two nitrogen atoms. The Hurd-Mori protocol, which involves the reaction of α,β-unsaturated carbonyl compounds with thionyl chloride, became a cornerstone for generating substituted 1,2,3-thiadiazoles. Over time, advancements in microwave-assisted synthesis and transition-metal catalysis expanded the accessibility of these compounds, enabling the exploration of diverse derivatives with tailored functional groups. By the 21st century, 1,2,3-thiadiazoles had gained prominence in medicinal chemistry due to their broad-spectrum bioactivities, including antifungal, antiviral, and anticancer properties.
Significance of Sulfanyl-Substituted 1,2,3-Thiadiazole Derivatives
Sulfanyl (-S-) substitutions on 1,2,3-thiadiazoles enhance their pharmacological potential by modulating electronic properties and lipophilicity. The sulfur atom’s polarizability facilitates interactions with biological targets, such as enzyme active sites or DNA grooves. For instance, derivatives bearing aryl-sulfanyl groups exhibit improved antimicrobial and antiviral activities compared to their non-sulfanyl counterparts. The 4-chlorophenyl-sulfanyl moiety, in particular, introduces steric and electronic effects that stabilize molecular conformations conducive to target binding. Additionally, sulfanyl groups participate in redox reactions, enabling thiadiazoles to act as prodrugs or reactive intermediates in biological systems.
Positioning of Isopropyl 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-Thiadiazole-4-Carboxylate in Current Literature
This compound (CAS 321431-01-0) represents a hybrid structure combining a sulfanyl-substituted thiadiazole core with an isopropyl ester group. While this specific compound remains understudied, analogous derivatives have demonstrated promising bioactivities. For example, 1,2,3-thiadiazole thioacetanilides with 3,4-dichlorophenyl groups showed potent anti-HIV-1 activity (EC₅₀ = 0.95 μM), suggesting that halogenated aryl-sulfanyl groups enhance target affinity. The isopropyl ester in the 4-carboxylate position likely improves metabolic stability and membrane permeability compared to methyl or ethyl esters. Current literature emphasizes the role of ester substituents in fine-tuning the pharmacokinetic profiles of thiadiazole derivatives, positioning this compound as a candidate for further pharmacological evaluation.
Research Objectives and Theoretical Framework
The primary objectives of research on this compound include:
- Synthetic Optimization : Refining cyclization and functionalization protocols to achieve high yields and purity.
- Structure-Activity Relationship (SAR) Analysis : Investigating how the 4-chlorophenyl-sulfanyl and isopropyl ester groups influence bioactivity compared to other substituents.
- Mechanistic Studies : Elucidating the compound’s interaction with biological targets, such as viral reverse transcriptases or bacterial cell membranes. Theoretical frameworks draw from molecular orbital theory to predict reactivity and density functional theory (DFT) to model electronic interactions. These approaches aim to correlate structural features with observed biological outcomes, guiding the design of next-generation thiadiazole therapeutics.
Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-7(2)17-11(16)10-12(19-15-14-10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYNJZHPMSPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
- **Formation of Thiadiazole
Biological Activity
Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (ISCT) is a compound with a molecular formula of C₁₂H₁₁ClN₂O₂S₂ and a molecular weight of 314.81 g/mol. Its structure includes a thiadiazole ring, a carboxylate group, and a chlorophenyl sulfanyl substituent, which collectively contribute to its potential biological activities. This article examines the biological activity of ISCT, focusing on its mechanisms of action, cytotoxic properties, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's structural features include:
- Thiadiazole Ring : A five-membered heterocyclic compound that is significant in medicinal chemistry.
- Chlorophenyl Group : Enhances lipophilicity and potentially increases bioavailability.
- Carboxylate Functionality : May play a role in the interaction with biological targets.
While specific mechanisms for ISCT remain largely uncharacterized, its structural similarities to other thiadiazole derivatives suggest potential modes of action. For instance, related compounds have been shown to disrupt fungal cell membranes, leading to cell death. This mechanism may be relevant for ISCT as well, necessitating further empirical studies to confirm its biological effects .
Anticancer Activity
Recent studies indicate that thiadiazole derivatives exhibit significant anticancer properties. For instance, the cytotoxic effects of ISCT have been evaluated using various cancer cell lines. In vitro assays have demonstrated that thiadiazole derivatives can induce apoptotic cell death in cancer cells such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) . The median inhibitory concentration (IC50) values observed for some derivatives range from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cell lines .
Antimicrobial Activity
Thiadiazole compounds are also recognized for their antimicrobial properties. The presence of the chlorophenyl sulfanyl group in ISCT may enhance its efficacy against various pathogens. Comparative studies show that similar compounds have demonstrated significant antimicrobial activity, which could extend to ISCT .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and biological activities of ISCT against structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate | C₁₁H₉ClN₂O₂S | Antimicrobial | Ethyl instead of isopropyl group |
| 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | C₉H₅ClN₂O₂S₂ | Antifungal | Lacks ester functionality |
| Isopropyl 5-(thio)phenyl)-1,2,3-thiadiazole-4-carboxylic acid | C₁₁H₉N₂O₂S₂ | Anticancer | Different substituents on the phenyl ring |
This table illustrates how ISCT's isopropyl group enhances lipophilicity compared to ethyl derivatives, potentially improving its bioavailability .
Case Studies and Research Findings
In vivo studies have shown promising results regarding the targeting ability of thiadiazole derivatives in tumor-bearing models. For example, one study demonstrated that specific derivatives could effectively target sarcoma cells in mice models . These findings underscore the potential therapeutic applications of ISCT in oncology.
Scientific Research Applications
Based on the search results, here's what is known about Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate:
Basic Information:
- Name: Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate .
- Molecular Formula: .
- Molecular Weight: 346.8 g/mol .
Key Synonyms:
- Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate .
- Propan-2-yl 5-(4-chlorobenzenesulfonyl)-1,2,3-thiadiazole-4-carboxylate .
- 321431-01-0 .
Related Compounds:
- Related substances this compound, also called 1,2,3-Thiadiazole-4-carboxylic acid, 5-[(4-chlorophenyl)thio]-, 1-methylethyl ester, has the molecular formula C12H11ClN2O2S2 and a formula weight of 314.81 .
- 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid ( ), with a molecular weight of 272.7 g/mol .
Potential Applications
While the search results do not provide specific applications for Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate, they do highlight the broader use of thiazole and thiadiazole derivatives in various fields:
- Antimicrobial Agents: Some thiadiazole derivatives have shown potential as new classes of lead compounds with antimycobacterial activity .
- Anticancer Activity: Thiazole-containing compounds have demonstrated activity against various cancer cell lines . For example, some thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than standard drugs .
- Anticonvulsant Properties: Certain thiazole derivatives have displayed anticonvulsant properties .
- Anti-tubercular Action: Research indicates that certain compounds with a thiazole ring, particularly those with a chloride ion (Cl)-linked phenyl group, exhibit anti-tubercular action .
- Antidiabetic Potential: Certain compounds containing a thiazole ring have exhibited antidiabetic potential and raised insulin sensitivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
Sulfanyl vs. Sulfonyl Groups
A key structural analog is isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate (CAS: 321431-01-0, sulfonyl variant). While sharing the same molecular formula (C₁₂H₁₁ClN₂O₄S₂), the sulfonyl group (-SO₂-) replaces the sulfanyl (-S-) group.
Ester Group Modifications
- Cyclohexyl ester analog: Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (C₁₅H₁₅ClN₂O₂S₂, MW: 370.87 g/mol) replaces the isopropyl group with a bulkier cyclohexyl ester.
- Carboxylic acid analog : 5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (C₁₀H₈N₂O₂S₂, MW: 252.31 g/mol) lacks an ester group entirely, favoring a carboxylic acid. This increases acidity and hydrogen-bonding capacity, which may influence solubility and protein-binding profiles .
Aryl Group Substitutions
- 4-Methylphenyl vs. 4-Chlorophenyl : The methyl-substituted analog () replaces chlorine with a methyl group, reducing electronegativity and altering electronic effects on the thiadiazole ring. Chlorine’s electron-withdrawing nature may enhance stability and influence reactivity in substitution or coupling reactions.
Lipophilicity and Solubility
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
